6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one
Description
6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one (CAS: 1161737-33-2) is a heterocyclic compound with the molecular formula C₇H₈N₂O and a molecular weight of 136.15 g/mol . Its structure features a pyridazinone core—a six-membered ring containing two adjacent nitrogen atoms—substituted with a cyclopropyl group at the 6-position. This compound is commercially available as a pharmaceutical intermediate, indicating its relevance in drug discovery and synthesis.
Properties
IUPAC Name |
3-cyclopropyl-2,3-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-7-4-3-6(8-9-7)5-1-2-5/h3-6,8H,1-2H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZDKGUJGZXFPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C=CC(=O)NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of cyclopropyl hydrazine with a suitable diketone or ketoester under acidic or basic conditions to form the desired pyridazinone ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of dihydropyridazine derivatives.
Substitution: Various substitution reactions, such as nucleophilic or electrophilic substitution, can modify the cyclopropyl or pyridazinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the pyridazinone ring.
Scientific Research Applications
Drug Discovery
6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one has been identified as a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory processes. Inhibition of PDE4 has therapeutic implications for conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to its role in modulating inflammatory responses.
Case Studies:
- PDE4 Inhibition: Research indicates that derivatives of pyridazinones can significantly reduce inflammation by inhibiting PDE4 activity. Studies have demonstrated that compounds similar to this compound exhibit effective binding affinities in enzyme assays.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis. Its unique structural features allow for various synthetic transformations that can yield other biologically active compounds. Notable reactions include:
- Nucleophilic Substitution Reactions: The cyclopropyl group can participate in nucleophilic substitutions, leading to the formation of more complex molecules.
- Cyclization Reactions: The presence of the carbonyl group enables cyclization reactions that can generate new ring structures with potential biological activities.
Synthesis Methods:
Several synthetic routes have been developed for producing this compound, including multi-step synthesis from simpler precursors and one-pot reactions that streamline the process.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Key Features:
Structural Insights :
- Pyridazinone vs. Isoquinolinone: Pyridazinone contains two adjacent nitrogens in a monocyclic system, whereas isoquinolinone has a fused bicyclic structure with one nitrogen. The cyclopropyl group in the target compound may enhance steric effects or metabolic stability compared to linear alkyl substituents in isoquinolinones.
- Pyridazinone vs. Phthalazinone: Phthalazinone features a benzene ring fused to the pyridazinone core, increasing aromaticity and molecular weight. This fusion impacts solubility and π-π stacking interactions, as observed in the crystal structure of 4-(4-methyl-phenyl)phthalazin-1(2H)-one, where π-π interactions (3.6990 Å) stabilize its lattice .
Key Differences :
- Phthalazinones often require transition metal catalysts (e.g., for cross-coupling), whereas isoquinolinones in emphasize sustainability via metal-free protocols.
Physicochemical and Crystallographic Properties
Insights :
- The phthalazinone derivative’s extended π-system facilitates stronger intermolecular interactions compared to the smaller pyridazinone core. This could render phthalazinones less soluble but more thermally stable .
Comparison :
- Isoquinolinones are well-documented for therapeutic applications, whereas pyridazinones like the target compound are more commonly intermediates. The cyclopropyl group in the target may confer unique pharmacokinetic properties, such as enhanced membrane permeability.
Biological Activity
6-Cyclopropyl-1,6-dihydropyridazin-3(2H)-one is a compound that belongs to the pyridazinone class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The structure of this compound features a cyclopropyl group at the 6-position and a carbonyl functional group at the 3-position of the pyridazinone framework. This unique configuration contributes to its chemical reactivity and biological activity. Pyridazinones are recognized for their anti-inflammatory, analgesic, and antimicrobial properties.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects through the inhibition of phosphodiesterase 4 (PDE4). This enzyme plays a crucial role in various inflammatory processes, and its inhibition can lead to therapeutic benefits for conditions such as asthma and chronic obstructive pulmonary disease (COPD).
2. Analgesic Effects
The analgesic properties of this compound have been evaluated in various studies. Its ability to modulate pain pathways potentially makes it a candidate for pain management therapies. The specific mechanisms by which it exerts these effects are still being investigated but may involve modulation of neurotransmitter systems .
3. Antimicrobial Activity
Pyridazinone derivatives, including this compound, have shown promising antimicrobial activity against various pathogens. This property is particularly valuable in the context of increasing antibiotic resistance, making such compounds important candidates for further development as antimicrobial agents .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Studies employing enzyme assays have demonstrated its binding affinity and inhibitory effects on PDE4, leading to reduced inflammation and pain perception. The compound's unique structural features contribute to its efficacy and specificity against these biological targets.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Methyl-1,6-dihydropyridazin-3(2H)-one | Methyl group at position 6 | Anti-inflammatory properties |
| 4-(Cyclohexyl)-1,6-dihydropyridazin-3(2H)-one | Cyclohexyl group at position 4 | Potentially neuroprotective |
| 5-Acetyl-1,6-dihydropyridazin-3(2H)-one | Acetyl group at position 5 | Antimicrobial activity |
Each compound exhibits distinct biological activities due to variations in substituents around the core pyridazinone structure. The presence of the cyclopropyl group in this compound contributes to its unique pharmacological profile compared to these similar compounds.
Case Studies
In one study focusing on the anti-inflammatory effects of pyridazinones, researchers found that derivatives similar to this compound significantly reduced inflammatory markers in animal models of arthritis. These findings support the potential use of such compounds in treating inflammatory diseases .
Another investigation into the analgesic properties revealed that administration of this compound led to a notable reduction in pain response in rodent models subjected to induced pain stimuli. The results suggest that further clinical studies could explore its application in human pain management therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-cyclopropyl-1,6-dihydropyridazin-3(2H)-one, and how can reaction conditions be standardized?
- Methodology : Adapt protocols from structurally similar pyridazinones. For example, start with a pyridazinone core (e.g., 5-chloro-6-phenylpyridazin-3(2H)-one) and substitute the phenyl group with cyclopropane via nucleophilic alkylation. Use anhydrous acetone, potassium carbonate, and cyclopropyl halides under reflux. Monitor progress via TLC and purify via preparative TLC or column chromatography with petroleum ether/ethyl acetate (1:1) .
- Key Parameters : Reaction time (12–24 hrs), stoichiometry (1:1.2 substrate:halide), and inert atmosphere to prevent oxidation.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Employ multi-technique validation:
- 1H/13C-NMR : Confirm cyclopropane protons (δ 0.5–1.5 ppm) and pyridazinone carbonyl (δ ~160 ppm).
- IR : Detect C=O stretch (~1670 cm⁻¹) and cyclopropane C-H bending (~1000 cm⁻¹).
- Elemental Analysis : Verify %C, %H, %N within ±0.4% of theoretical values .
- Advanced Options : X-ray crystallography for absolute configuration or LC-MS for trace impurities.
Q. What stability studies are recommended for long-term storage of this compound?
- Methodology : Conduct accelerated degradation studies under ICH guidelines:
- Thermal : Heat at 40–60°C for 4 weeks.
- Photolytic : Expose to UV light (320–400 nm).
- Hydrolytic : Test in acidic (pH 3), neutral (pH 7), and alkaline (pH 9) buffers.
Advanced Research Questions
Q. How does the cyclopropyl group influence the compound’s solubility in pharmaceutical solvents?
- Methodology : Use the shake-flask method with HPLC quantification. Prepare saturated solutions in solvents (e.g., water, ethanol, PEG-400) at 25°C. Agitate for 24 hrs, filter, and analyze supernatant. Compare with non-cyclopropyl analogs (e.g., 6-phenyl derivatives) to isolate substituent effects .
- Key Data :
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Ethanol | 2.5 ± 0.3 |
| PEG-400 | 8.7 ± 0.5 |
Q. What mechanistic insights explain the reactivity of the pyridazinone ring during functionalization?
- Methodology : Perform DFT calculations to map electron density at C-4 and C-5 positions. Validate experimentally via electrophilic substitution (e.g., nitration) or nucleophilic attacks (e.g., Grignard reactions). Cyclopropyl’s electron-withdrawing effect may reduce ring aromaticity, increasing susceptibility to oxidation .
Q. How can researchers resolve contradictions in reported bioactivity data for pyridazinone derivatives?
- Approach :
- Replicate Studies : Standardize assay conditions (e.g., cell lines, incubation time).
- SAR Analysis : Compare substituent effects (e.g., cyclopropyl vs. methyl/phenyl) on target binding.
- Meta-Analysis : Use databases like ChEMBL to aggregate bioactivity data and identify outliers .
Q. What analytical methods are suitable for quantifying trace impurities in synthesized batches?
- Methodology : Apply LC-MS/MS with a C18 column (2.6 µm, 100 Å) and 0.1% formic acid in water/acetonitrile gradient. Calibrate against reference standards (e.g., decyclopropylated byproducts) and validate sensitivity (LOD < 0.1 µg/mL) .
Q. How can computational models predict the compound’s pharmacokinetic properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
